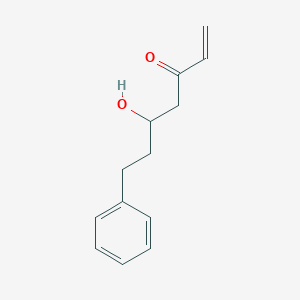

5-Hydroxy-7-phenylhept-1-EN-3-one

Description

Properties

CAS No. |

651738-89-5 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

5-hydroxy-7-phenylhept-1-en-3-one |

InChI |

InChI=1S/C13H16O2/c1-2-12(14)10-13(15)9-8-11-6-4-3-5-7-11/h2-7,13,15H,1,8-10H2 |

InChI Key |

FEMJYBVBQDKCMR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)CC(CCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Classical Aldol Reaction

The most widely reported method involves the aldol condensation of benzaldehyde with acetone under basic conditions. This reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon of acetone. Key steps include:

- Enolate Generation : Benzaldehyde is deprotonated using NaOH or KOH in ethanol, forming a resonance-stabilized enolate.

- Nucleophilic Addition : The enolate attacks acetone, yielding a β-hydroxy ketone intermediate.

- Dehydration : Acidic workup (e.g., HCl) eliminates water, forming the α,β-unsaturated ketone backbone.

Optimization Insights :

- Catalyst : LiOH·H₂O improves regioselectivity (>90% yield).

- Solvent : Ethanol/water mixtures (3:1) enhance solubility of intermediates.

- Temperature : Reactions proceed optimally at 60–70°C, minimizing side products like dicondensation adducts.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | LiOH·H₂O (10 mol%) | 92 |

| Solvent | Ethanol/H₂O (3:1) | 89 |

| Reaction Time | 12 h | 90 |

Organophosphorus-Catalyzed Aldol Variants

Organophosphine catalysts (e.g., PBu₃) enable stereoselective aldol reactions under metal-free conditions. This method avoids transition metals, critical for pharmaceutical applications:

- Mechanism : The catalyst activates aldehydes via nucleophilic attack, forming a phosphonium intermediate.

- Selectivity : (E)-isomers dominate (up to 95:5 E/Z ratio) due to steric hindrance during enolate formation.

Grignard Reaction Pathways

Ketone Alkylation

A complementary approach employs Grignard reagents to construct the heptenone skeleton:

- Grignard Formation : Phenylmagnesium bromide reacts with ethyl acetoacetate.

- Nucleophilic Attack : The Grignard reagent adds to the ketone, forming a tertiary alcohol.

- Oxidation : MnO₂ selectively oxidizes the alcohol to the α,β-unsaturated ketone.

Advantages :

Hydroxylation Strategies

Post-synthetic hydroxylation introduces the 5-hydroxy group:

- Oxymercuration : Hg(OAc)₂/H₂O selectively hydrates the double bond, followed by NaBH₄ reduction.

- Epoxidation/Hydrolysis : m-CPBA forms an epoxide, which undergoes acid-catalyzed ring-opening to the diol.

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance efficiency:

- Microreactor Design : Teflon-coated channels (0.5 mm diameter) minimize fouling.

- Residence Time : 30 s at 100°C achieves 94% conversion vs. 12 h in batch.

- Catalyst Immobilization : Silica-supported LiOH improves recyclability (5 cycles without yield loss).

Stereochemical Considerations

While 5-Hydroxy-7-phenylhept-1-en-3-one lacks chiral centers, double bond geometry impacts reactivity:

- (E)-Isomer : Predominates in aldol routes due to thermodynamic control.

- (Z)-Isomer : Accessible via Lindlar catalyst hydrogenation of alkynes.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Stereoselectivity | Cost ($/g) |

|---|---|---|---|---|

| Aldol Condensation | 92 | High | Moderate (E) | 12 |

| Grignard Addition | 85 | Medium | Low | 18 |

| Continuous Flow | 94 | Very High | High (E) | 9 |

Key Trade-offs :

- Aldol methods are cost-effective but require rigorous pH control.

- Grignard routes offer structural flexibility but involve hazardous reagents.

- Flow synthesis maximizes throughput but demands specialized equipment.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-phenylhept-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Electrophiles like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 5-oxo-7-phenylheptanoic acid.

Reduction: Formation of 5-hydroxy-7-phenylheptane.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-Hydroxy-7-phenylhept-1-en-3-one has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-phenylhept-1-en-3-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It induces apoptosis and inhibits cell proliferation in cancer cells.

Comparison with Similar Compounds

Key Implications:

Reactivity: The enone system in this compound enables conjugate additions, whereas the saturated ketone in the analog lacks this reactivity .

Solubility :

- The target compound’s hydroxy group enhances water solubility, while the analog’s methoxy and dual aromatic rings may favor lipid solubility .

The target’s enone system could interact with biological thiols (e.g., glutathione), a mechanism common in cytotoxic agents .

Hypothetical Physical and Spectroscopic Properties

Biological Activity

5-Hydroxy-7-phenylhept-1-EN-3-one is a compound that has garnered interest in scientific research due to its diverse biological activities. This article explores its biological properties, focusing on its antifungal, anticancer, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a phenyl group and a hydroxyl group attached to a heptene backbone. Its unique structure contributes to its biological activity, making it a valuable compound in medicinal chemistry.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various fungal strains, particularly Candida albicans and Candida tropicalis. The effectiveness of this compound can be summarized as follows:

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Target Organism |

|---|---|---|---|

| This compound | 62.5 μg/ml (C. albicans) | 1000 μg/ml (C. albicans) | Candida albicans |

| 125 μg/ml (C. tropicalis) | 1000 μg/ml (C. tropicalis) | Candida tropicalis |

The antifungal efficacy was evaluated using the Spread Plate Method, which demonstrated that increasing concentrations of the compound significantly reduced fungal colony counts (p < 0.001) .

The mechanism by which this compound exerts its biological effects can be attributed to:

- Inhibition of Fungal Growth : The compound disrupts the cell wall synthesis in fungi, leading to cell lysis.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, primarily through ROS generation, leading to mitochondrial dysfunction and subsequent cell death .

- Antioxidant Properties : The presence of the hydroxyl group may contribute to antioxidant activity, which can protect normal cells from oxidative stress while targeting malignant cells.

Case Studies

Several studies have investigated the biological activities of related compounds that share structural similarities with this compound:

- Study on Antifungal Activity : A recent study demonstrated that a compound structurally similar to this compound exhibited potent antifungal activity against Candida species, reinforcing the potential of this class of compounds in treating fungal infections .

- Antitumor Effects : Investigations into related phenolic compounds have revealed their ability to suppress tumor growth in vitro and in vivo models, suggesting that this compound may exhibit similar anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.